molecular formula C16H21N3O B11027178 N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide

Cat. No.: B11027178
M. Wt: 271.36 g/mol
InChI Key: XUVJGJMMYNLONV-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide is a compound that features an imidazole ring, a phenyl group, and a butanamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The phenyl group adds aromaticity, while the butanamide moiety provides additional functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Oxidized imidazole derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide is unique due to its combination of an imidazole ring, a propyl chain, and a phenylbutanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-phenylbutanamide

InChI

InChI=1S/C16H21N3O/c1-2-15(14-7-4-3-5-8-14)16(20)18-9-6-11-19-12-10-17-13-19/h3-5,7-8,10,12-13,15H,2,6,9,11H2,1H3,(H,18,20)

InChI Key

XUVJGJMMYNLONV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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